![molecular formula C20H21Cl2NO4 B7495235 2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide](/img/structure/B7495235.png)
2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide acts as a selective inhibitor of NAE, which is involved in the activation of the small ubiquitin-like modifier (SUMO) protein. This protein plays a crucial role in the regulation of various cellular processes, including DNA repair, transcriptional regulation, and protein degradation. By inhibiting NAE, 2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide can disrupt the SUMOylation pathway, leading to the accumulation of DNA damage and the activation of the p53 tumor suppressor pathway.
Biochemical and Physiological Effects:
2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide is its specificity for NAE, which minimizes off-target effects. However, 2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide can be toxic to normal cells at high concentrations, which may limit its clinical use. In addition, the pharmacokinetics and pharmacodynamics of 2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide are still being evaluated, which may impact its efficacy and safety in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the development of 2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide as a therapeutic agent. One direction is the evaluation of its efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is the identification of biomarkers that can predict the response to 2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide treatment. Additionally, the development of more potent and selective NAE inhibitors may improve the efficacy and safety of this class of compounds.
Synthesemethoden
The synthesis of 2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide involves several steps, including the reaction of 2,5-dichlorobenzoyl chloride with 3-methoxy-4-(oxolan-2-ylmethoxy)aniline, followed by the addition of sodium hydride and benzyl bromide. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of cell cycle progression and DNA damage response. By inhibiting NAE, 2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide can induce cell cycle arrest and promote apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO4/c1-25-19-9-13(4-7-18(19)27-12-15-3-2-8-26-15)11-23-20(24)16-10-14(21)5-6-17(16)22/h4-7,9-10,15H,2-3,8,11-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIMQBWKCOUOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl)OCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


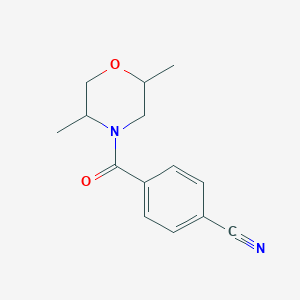
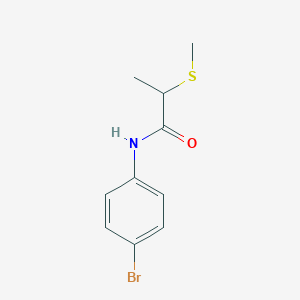
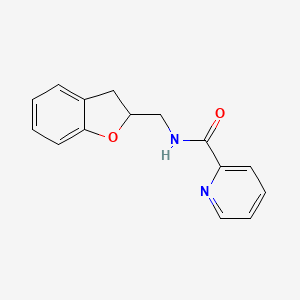
![1-[4-[1-[[4-(Methylcarbamoyl)phenyl]sulfonylamino]ethyl]phenyl]triazole-4-carboxamide](/img/structure/B7495174.png)
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495178.png)
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7495185.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B7495191.png)
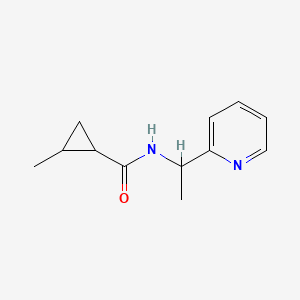
![4-methyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione](/img/structure/B7495213.png)
![5-chloro-N-[3-[(1,1-dioxothiolan-3-yl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7495230.png)
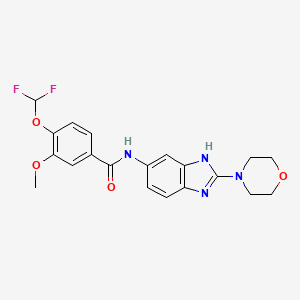
![4-bromo-N-[1-(dimethylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B7495250.png)
![4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7495258.png)